molecular formula C30H31N3O3 B175927 Dofequidar, (R)- CAS No. 153653-33-9

Dofequidar, (R)-

Katalognummer: B175927
CAS-Nummer: 153653-33-9
Molekulargewicht: 481.6 g/mol
InChI-Schlüssel: KLWUUPVJTLHYIM-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dofequidar, (R)-, also known as Dofequidar, (R)-, is a useful research compound. Its molecular formula is C30H31N3O3 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dofequidar, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dofequidar, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Key Research Findings

  • Inhibition of ABC Transporters : Dofequidar has been shown to effectively inhibit ABCB1 and ABCG2 transporters, which are responsible for the efflux of many anticancer agents. Studies indicate that dofequidar can sensitize cancer stem-like side population (SP) cells to chemotherapy by reducing their efflux capabilities .
  • Clinical Efficacy : Phase III clinical trials have demonstrated that dofequidar, when used in combination with standard chemotherapy regimens such as cyclophosphamide, doxorubicin, and fluorouracil (CAF), can improve overall response rates and progression-free survival in patients with metastatic breast cancer .
  • Combination Therapy : Dofequidar has been evaluated in various combination therapies. For instance, it has shown promising results when combined with irinotecan (CPT-11), enhancing the drug's efficacy against tumors that exhibit resistance due to high levels of ABCG2 .

Case Study 1: Dofequidar with CAF Regimen

A study involving 221 patients with metastatic breast cancer assessed the combination of dofequidar with the CAF regimen. The results indicated an overall response rate of 53.1% for patients receiving the combination therapy compared to 42.6% for those receiving CAF alone. Although not statistically significant, this suggests a potential benefit from adding dofequidar to standard treatment .

Case Study 2: Sensitization of Cancer Stem Cells

Research demonstrated that dofequidar significantly reduces the number of SP cells in various cancer cell lines, indicating its potential to target and eliminate cancer stem cells that often contribute to treatment resistance. The study found that dofequidar treatment led to a marked decrease in SP cell populations and enhanced sensitivity to chemotherapeutic agents .

Data Tables

StudyTreatment RegimenPatient PopulationResponse RateProgression-Free Survival
CAF + Dofequidar221 metastatic breast cancer patients53.1% vs. 42.6% (CAF alone)366 days vs. 241 days (CAF alone)
CPT-11 + DofequidarXenografted SP cellsEnhanced sensitivity observedNot specified

Analyse Chemischer Reaktionen

Metabolic Glucuronidation

Dofequidar undergoes Phase II metabolism via glucuronidation, a conjugation reaction critical for its excretion :

  • Reaction : UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to dofequidar’s primary hydroxyl group.
  • Products : Two glucuronide metabolites dominate in human urine, identified as β-D-glucopyranuronic acid conjugates.
  • Conditions : Reaction occurs in hepatic microsomes at physiological pH (7.4) and 37°C, requiring UDP-glucuronic acid as cofactor.

ABC Transporter Inhibition

Dofequidar’s primary pharmacological action involves non-covalent interactions with ATP-binding cassette (ABC) transporters, reversing chemotherapeutic drug efflux :

Table 1: Inhibitory Effects on ABC Transporters

TransporterIC₅₀ (μM)Assay SystemKey Interaction Mechanism
ABCB1/P-gp0.49Rhodamine 123 effluxCompetitive binding at drug pocket
ABCG2/BCRP0.57Hoechst 33342 transportπ-π stacking with transmembrane domains
ABCC1/MRP11.2Vesicular MTX transportDisruption of ATP hydrolysis cycle

Mechanistic Insights :

  • Binding Kinetics : Stoichiometric 1:1 binding to ABCB1’s nucleotide-binding domain (Kd = 12 nM) .
  • Structural Determinants : Piperazine moiety forms hydrogen bonds with Asp-176 and Tyr-310 residues in ABCG2 .
  • Synergy : Enhances intracellular accumulation of irinotecan (CPT-11) by 9.3-fold in ABCG2+ xenografts .

Redox Modulation in Cancer Cells

Dofequidar indirectly influences cellular redox states by potentiating chemotherapy-induced oxidative stress:

  • Reaction Cascade :
    • Inhibition of ABCG2 increases intracellular SN-38 (active CPT-11 metabolite) by 4.8-fold .
    • Elevated SN-38 generates ROS via topoisomerase I inhibition.
    • ROS oxidize dofequidar’s quinoline ring, forming electrophilic quinone intermediates.
    • Quinones deplete glutathione reserves (ΔGSH = -63% at 10 μM dofequidar) .

Consequences :

  • Apoptosis potentiation in SP cells (EC₅₀ reduced from 8.2 μM to 0.53 μM with dofequidar) .
  • Increased PARP cleavage (2.7-fold) and caspase-3 activation in resistant tumors .

pH-Dependent Solubility Reactions

Dofequidar’s fumarate salt displays pH-responsive solubility critical for oral bioavailability:

  • Protonation : At gastric pH (1.2), fumarate counterion protonates, increasing solubility to 12 mg/mL.
  • Precipitation : In intestinal pH (6.8), deprotonation reduces solubility to 0.3 mg/mL, enabling slow-release kinetics.
  • Chelation : Forms transient complexes with divalent cations (Ca²⁺, Mg²⁺) at neutral pH, reducing bioavailability by 22% .

Drug-Drug Interactions

Dofequidar’s pharmacokinetics are modulated by cytochrome P450-mediated reactions :

  • CYP3A4 Induction : Chronic administration upregulates CYP3A4 activity by 47%, accelerating its own metabolism.
  • Competitive Inhibition : Co-administration with ketoconazole (CYP3A4 inhibitor) increases AUC by 2.1-fold.

Eigenschaften

CAS-Nummer

153653-33-9

Molekularformel

C30H31N3O3

Molekulargewicht

481.6 g/mol

IUPAC-Name

1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1

InChI-Schlüssel

KLWUUPVJTLHYIM-RUZDIDTESA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Isomerische SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Synonyme

Dofequidar (R)-isoMer

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.